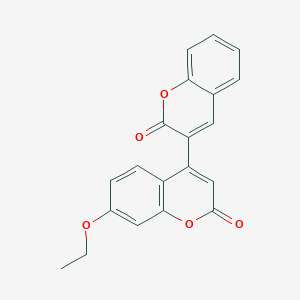
2-((1-((2-クロロベンジル)スルホニル)アゼチジン-3-イル)スルホニル)-1-メチル-1H-イミダゾール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1-((2-chlorobenzyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole is a complex organic compound that has garnered attention in the field of medicinal chemistry. This compound features a unique structure that includes an azetidine ring, a sulfonyl group, and an imidazole ring, making it a versatile molecule for various chemical reactions and applications.
科学的研究の応用
2-((1-((2-chlorobenzyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections and cancer.
Industry: Utilized in the development of new materials with unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-((2-chlorobenzyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole typically involves multiple steps, starting with the preparation of the azetidine ring. One common method involves the reaction of 2-chlorobenzyl chloride with sodium azetidine-3-sulfonate under basic conditions to form the intermediate 1-((2-chlorobenzyl)sulfonyl)azetidine. This intermediate is then reacted with 1-methyl-1H-imidazole-2-sulfonyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and scalability.
化学反応の分析
Types of Reactions
2-((1-((2-chlorobenzyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfone derivatives.
Reduction: The azetidine ring can be reduced under catalytic hydrogenation conditions.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Reduced azetidine derivatives.
Substitution: Substituted benzyl derivatives.
作用機序
The mechanism of action of 2-((1-((2-chlorobenzyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfonyl groups play a crucial role in this binding process, enhancing the compound’s affinity for its targets.
類似化合物との比較
Similar Compounds
- 2-((1-((2-bromobenzyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole
- 2-((1-((2-fluorobenzyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole
- 2-((1-((2-methylbenzyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole
Uniqueness
What sets 2-((1-((2-chlorobenzyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole apart from its analogs is the presence of the chlorine atom on the benzyl group. This chlorine atom can significantly influence the compound’s reactivity and binding affinity, making it a unique candidate for various applications.
特性
IUPAC Name |
2-[1-[(2-chlorophenyl)methylsulfonyl]azetidin-3-yl]sulfonyl-1-methylimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O4S2/c1-17-7-6-16-14(17)24(21,22)12-8-18(9-12)23(19,20)10-11-4-2-3-5-13(11)15/h2-7,12H,8-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFMSPUQVNXQOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CN(C2)S(=O)(=O)CC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-Chloro-2-{[(3-fluorophenyl)amino]methyl}phenol](/img/structure/B2359565.png)
![3-Tert-butyl-6-{[1-(oxolane-3-carbonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2359566.png)


![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-isopropyloxalamide](/img/structure/B2359572.png)
![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-5-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide](/img/structure/B2359575.png)
![Methyl 5-[(1-methylpiperidin-4-yl)amino]furan-2-carboxylate](/img/structure/B2359576.png)
![N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)propionamide](/img/structure/B2359577.png)

![8-ethyl-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2359582.png)
![(5R,7S)-5,7-Dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B2359584.png)



